![molecular formula C11H21ClN2O B3006193 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 1380300-45-7](/img/structure/B3006193.png)
2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride is a structurally novel chemical entity that belongs to the class of 2,8-diazaspiro[4.5]decan-1-ones. These compounds have garnered interest in the scientific community due to their potential pharmacological properties and their unique molecular architecture, which features a spirocyclic framework incorporating a diaza (nitrogen-containing) ring system.
Synthesis Analysis
The synthesis of related 2-azaspiro[4.5]deca-1,6,9-trien-8-ones has been achieved through a tandem method that involves the activation of N-(2-propyn-1-yl) amides with Tf2O, followed by a TfOH-promoted Friedel-Crafts ipso-cyclization. This method represents the first example of using N-(2-propyn-1-yl) amides as substrates in the synthesis of azaspiro[4.5]deca-6,9-diene-8-ones, which are structurally related to the compound of interest .
Molecular Structure Analysis
The molecular structure of 2,8-diazaspiro[4.5]decan-1-ones has been studied in the context of enzyme inhibition. A novel complex crystal structure of the PHD2 enzyme with a 2,8-diazaspiro[4.5]decan-1-one inhibitor revealed unique interactions, including hydrogen bonding and π-π stacking, which are not commonly observed with other inhibitors. These interactions are critical for the inhibitory activity and provide insights into the molecular structure and binding dynamics of these compounds .
Chemical Reactions Analysis
The chemical reactivity of 2,8-diazaspiro[4.5]decan-1-ones has been explored in the context of enzyme inhibition and receptor antagonism. The unique interactions observed in the crystal structure of the PHD2 enzyme complex suggest that these compounds can engage in a variety of chemical reactions with biological targets, leading to potent inhibitory effects. The absence of a widely reported salt bridge in the complex structure indicates that these compounds may have a distinct mode of action compared to other inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,8-diazaspiro[4.5]decan-1-ones have been indirectly inferred through their pharmacokinetic profiles and structure-activity relationship (SAR) studies. For instance, the SAR studies of these compounds as T-type calcium channel antagonists have led to the discovery of potent inhibitors with good oral bioavailability in mice, suggesting favorable physicochemical properties for drug development. The design and synthesis of these compounds were guided by a pharmacophore model, which aimed to optimize their interactions with the calcium channels .
Aplicaciones Científicas De Investigación
Antagonistic Effects on CCR4 Receptors
Compounds related to 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride have shown potential as CCR4 antagonists. Specifically, some derivatives were found to internalize about 60% of cell surface CCR4 receptors, a unique property for small molecule antagonists of chemokine receptors (Shukla et al., 2016).
Potential in Treating Hypertension
Certain 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, a related compound, have been evaluated for antihypertensive properties. Studies suggest that some derivatives exhibit significant activity as alpha-adrenergic blockers, contributing to their potential in treating hypertension (Caroon et al., 1981).
T-Type Calcium Channel Antagonism
2,8-Diazaspiro[4.5]decan-1-one derivatives have been explored for their role as T-type calcium channel inhibitors, with modest selectivity over L-type calcium channels. These findings are significant for the development of therapeutics targeting calcium channels (Fritch & Krajewski, 2010).
Investigation for Cholinergic Activity
A series of 8-substituted-2,8-diazaspiro[4.5]decan-3-ones were synthesized and tested for cholinergic activity, although preliminary pharmacological data indicated they were devoid of significant cholinergic properties (Cignarella et al., 1993).
Radioprotective Properties
Research on a derivative, 7,10-Ethano-1-thia-4,7-diazaspiro [4.5] decane dihydrochloride, showed potential radioprotective properties against lethal doses of X-radiation in mice (Shapiro et al., 1968).
Safety and Hazards
Propiedades
IUPAC Name |
2-propan-2-yl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-9(2)13-8-11(7-10(13)14)3-5-12-6-4-11;/h9,12H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRLHEHXUQBQJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(CCNCC2)CC1=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


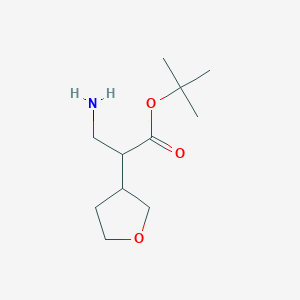

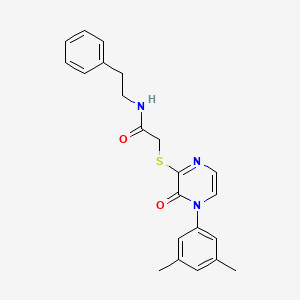

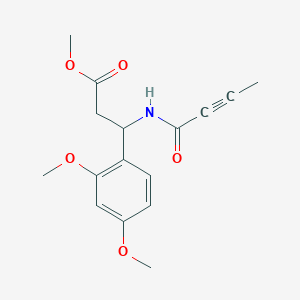

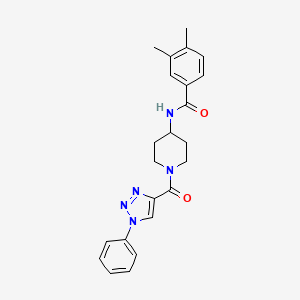


![Isobutyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3006126.png)
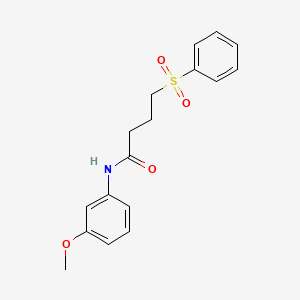
![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3006131.png)
